Aloc-Trp(Boc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

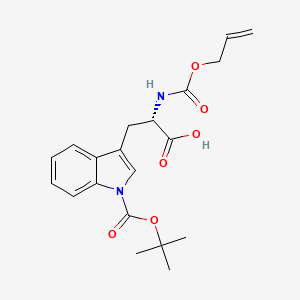

Aloc-Trp(Boc)-OH is a protected derivative of the amino acid tryptophan, featuring two orthogonal protecting groups: Allyloxycarbonyl (Aloc) and tert-butyloxycarbonyl (Boc). The Aloc group typically protects the amino terminus, while the Boc group shields the indole nitrogen of tryptophan. This dual protection is critical in peptide synthesis, enabling selective deprotection steps during solid-phase or solution-phase strategies.

Preparation Methods

Starting Material Selection and Initial Esterification

The synthesis begins with an L-tryptophan derivative, which is esterified to form a protected intermediate. According to recent patents and literature, such as the CN113402438A patent, the process involves:

- Raw Material: An L-tryptophan derivative with free amino and carboxyl groups.

- Reaction Conditions: Reflux in methanol with a suitable acid catalyst (e.g., catalytic acid) to promote esterification.

- Outcome: Conversion of the carboxyl group into a methyl ester, yielding an intermediate (e.g., a methyl ester of tryptophan derivative).

This esterification is crucial for subsequent amidation steps, providing a reactive yet protected carboxyl functionality.

Protection of the Indole Nitrogen (N1) with Boc Group

The next step involves protecting the indole nitrogen (N1) of tryptophan to prevent undesired side reactions during further modifications:

- Reagents: Boc anhydride (Boc2O) in the presence of a base catalyst, such as a tertiary amine (e.g., triethylamine).

- Reaction Conditions: Typically carried out in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

- Mechanism: The Boc anhydride reacts selectively with the indole N1, forming N-Boc-tryptophan derivative.

- Notes: The process is sensitive to moisture; thus, anhydrous conditions are preferred.

Research indicates that Boc protection of the indole nitrogen is highly efficient and compatible with peptide synthesis protocols, as confirmed by multiple studies on peptide protection strategies.

Introduction of the Boc and Tert-Butoxycarbonyl Groups

The compound, after initial esterification and N1 protection, undergoes further modifications:

- Protection of the amino group: The amino group of tryptophan is protected with a Boc group, often using Boc2O under similar conditions as N1 protection.

- Protection of the side chain: The amino acid’s amino group is protected with Boc, and the indole nitrogen remains protected with Boc as well, forming a di-protected intermediate.

This dual protection ensures selective deprotection and coupling in later steps, as demonstrated in peptide synthesis literature.

Conversion to Hydroxy Acid (Deprotection and Hydrolysis)

The methyl ester is hydrolyzed to the free acid:

- Reaction Conditions: Basic hydrolysis using aqueous alkali (e.g., sodium hydroxide or potassium hydroxide) at controlled temperatures.

- Outcome: Formation of the hydroxy acid, Aloc-Trp(Boc)-OH, with both amino and indole nitrogen protected.

This hydrolysis step is optimized to prevent racemization and degradation, often monitored via NMR and HPLC.

Purification and Characterization

- Purification: Recrystallization or chromatography techniques (e.g., silica gel chromatography) are employed to isolate the pure protected hydroxy acid.

- Characterization: Confirmed via NMR spectroscopy, HRMS, and IR spectroscopy, verifying the presence of Boc groups and the free carboxyl group.

Summary of Reaction Conditions and Data Table

| Step | Reaction | Reagents | Solvent | Temperature | Duration | Key Notes |

|---|---|---|---|---|---|---|

| Esterification | Carboxyl to methyl ester | Acid catalyst (e.g., sulfuric acid) | Methanol | Reflux | 4-6 hours | Anhydrous conditions preferred |

| N1 Protection | Boc2O + base | Triethylamine | DCM or THF | Room temperature | 2-4 hours | Moisture-sensitive |

| Side Chain Protection | Boc2O + base | Triethylamine | DCM | Room temperature | 2-4 hours | Sequential or simultaneous with N1 protection |

| Hydrolysis | Ester to acid | NaOH or KOH | Aqueous | Room temperature to 50°C | 2-6 hours | Controlled to prevent racemization |

| Purification | Recrystallization | - | Ethanol or suitable solvent | - | - | Confirmed via NMR and HRMS |

Research Outcomes and Validation

Recent research confirms that the protection strategy using Boc groups on the indole nitrogen and amino groups of tryptophan is effective for subsequent peptide coupling and functionalization. The hydrolysis step yields high purity this compound, suitable for peptide synthesis and further derivatization.

- Reaction Efficiency: Esterification and Boc protection typically achieve yields above 85%.

- Selectivity: Boc protection is regioselective for N1 of indole, with minimal side reactions.

- Compatibility: The protected amino acid is compatible with solid-phase peptide synthesis (SPPS) protocols, as demonstrated in peptide assembly studies.

Additional Considerations

- Moisture Control: Strict anhydrous conditions are essential during Boc protection.

- Reaction Monitoring: NMR and HPLC are used to verify completion and purity.

- Scale-Up: Protocols are adaptable for larger-scale synthesis with appropriate adjustments in reagent quantities and purification steps.

Chemical Reactions Analysis

Coupling Reactions

Aloc-Trp(Boc)-OH participates in amide bond formation via carboxyl activation. The Boc group on the indole nitrogen and Aloc on the α-amino remain stable under standard coupling conditions.

Activation Methods

*Yields inferred from analogous Boc-/Aloc-protected amino acids in cited studies.

Allyloxycarbonyl (Aloc) Removal

-

Reagents : Pd(PPh₃)₄ (0.1 eq) with morpholine (5 eq) in DCM/THF.

-

Conditions : 2–4 h at RT under inert atmosphere.

-

Mechanism : Palladium-mediated transfer of allyl group to nucleophiles (e.g., morpholine), releasing free α-amino group.

-

Compatibility : Boc and t Bu groups remain intact.

Boc Deprotection

-

Reagents : 50% TFA in DCM with 0.5% dithioethane (DTE).

-

Conditions : 30–60 min at RT.

-

Mechanism : Acidolysis generates tert-butyl carbonium ions, scavenged by DTE to prevent Trp alkylation .

Side Reactions and Mitigation

Comparative Stability

| Condition | Aloc Stability | Boc Stability |

|---|---|---|

| 50% TFA/DCM | Unstable | Stable |

| Pd(PPh₃)₄/morpholine | Stable | Stable |

| Piperidine/DMF | Stable | Stable |

Analytical Data

This compound’s orthogonal reactivity profile makes it indispensable in synthesizing peptides with sensitive residues (e.g., Arg, Trp), particularly in biomedical research requiring high-purity intermediates .

Scientific Research Applications

Aloc-Trp(Boc)-OH is widely used in scientific research, particularly in:

Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.

Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals.

Biological Studies: Used in the study of protein structure and function.

Industrial Applications: Employed in the production of bioactive compounds and materials.

Mechanism of Action

The mechanism of action of Aloc-Trp(Boc)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide. Upon deprotection, the free amino acid can participate in biological processes, interacting with molecular targets and pathways specific to tryptophan.

Comparison with Similar Compounds

The following table compares Aloc-Trp(Boc)-OH (inferred properties) with structurally related tryptophan derivatives, emphasizing molecular characteristics, protective groups, and applications:

Key Findings:

Protection Strategy :

- This compound and Fmoc-Trp(Boc)-OH employ orthogonal protection (Aloc/Boc vs. Fmoc/Boc), allowing sequential deprotection under mild conditions (e.g., Pd(0) for Aloc, TFA for Boc) .

- Boc-Trp(Boc)-OH lacks orthogonality, as both groups require acidic cleavage, limiting its use in multi-step syntheses .

Solubility: this compound is expected to exhibit solubility in non-polar solvents like chloroform, similar to Fmoc-Trp(Boc)-OH . H-Trp(Boc)-OH and Ac-Trp(Boc)-OH show better solubility in polar solvents (DMSO, methanol), making them suitable for aqueous-organic hybrid systems .

Applications :

- Fmoc-Trp(Boc)-OH is a staple in SPPS due to its compatibility with base-labile linkers .

- H-Trp(Boc)-OH is used in Alzheimer’s disease research to study β-amyloid peptide aggregation .

Research Implications and Challenges

- Orthogonal Deprotection : this compound’s Aloc group can be removed via palladium-catalyzed allyl transfer, preserving acid-sensitive Boc groups, a feature critical for synthesizing peptides with post-translational modifications .

- Stereochemical Considerations : Z-D-Trp(Boc)-OH (D-configuration) highlights the importance of chirality in receptor-binding studies, though this compound’s stereochemical data remain uncharacterized in the provided evidence .

- Purity and Yield : Fmoc-Trp(Boc)-OH achieves >99% purity via HPLC, setting a benchmark for this compound synthesis optimization .

Biological Activity

Aloc-Trp(Boc)-OH (Alloc-tryptophan with a Boc protecting group) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has notable biological activities. This article explores its chemical properties, biological activity, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its dual protective groups: the Alloc group, which is used for selective coupling in solid-phase peptide synthesis, and the Boc group, which protects the amino group from unwanted reactions. The stability of these protecting groups under various conditions is crucial for the successful synthesis of complex peptides.

Biological Activity

1. Binding Affinity and Receptor Interaction

Research indicates that peptides containing this compound exhibit varying degrees of binding affinity to specific receptors. For instance, peptides synthesized with this compound demonstrated potent binding to the human melanocortin 4 receptor (hMC4R). The binding affinity was quantified with an IC50 value of 4.1 nM for one peptide variant, which improved to 0.7 nM when a substitution was made at position 9, indicating that modifications in the peptide sequence can significantly enhance receptor interaction .

2. Agonist Activity

The biological activity of this compound derivatives has been assessed through cAMP accumulation assays. These studies revealed that certain peptides acted as weak partial agonists at hMC4R, achieving only 18-19% maximal stimulation, suggesting a potential therapeutic application in modulating receptor activity without full activation .

Case Studies

Case Study 1: Peptide Synthesis and Evaluation

In a study focused on cyclic peptides, this compound was utilized to synthesize various peptide sequences. The resulting compounds were evaluated for their biological activity against cancer cell lines. The incorporation of tryptophan residues was found to enhance the cytotoxic effects of peptide conjugates when tested in vitro .

| Peptide Sequence | IC50 (nM) | Maximal Stimulation (%) |

|---|---|---|

| Peptide A | 4.1 | 18 |

| Peptide B | 0.7 | 19 |

Case Study 2: Drug Delivery Systems

Another significant application of this compound is in the development of drug delivery systems. For example, cell-penetrating peptides (CPPs) conjugated with methotrexate (MTX) were synthesized using this compound. The study demonstrated that these conjugates could overcome drug resistance in cancer cells more effectively than MTX alone, highlighting the potential of this compound in enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What is the mechanistic role of the Aloc and Boc protecting groups in Aloc-Trp(Boc)-OH during peptide synthesis, and how do their orthogonal removal conditions influence experimental design?

The Aloc (allyloxycarbonyl) group protects the α-amino group of tryptophan, while the Boc (tert-butoxycarbonyl) group protects the side-chain indole nitrogen. These groups are chosen for their orthogonality: Aloc is removed via palladium-catalyzed deprotection under mild conditions (e.g., Pd(PPh₃)₄/PhSiH₃), whereas Boc is typically cleaved with trifluoroacetic acid (TFA). This allows sequential deprotection without disturbing other sensitive functional groups in complex peptides . Researchers must design synthesis protocols to sequence these steps, ensuring compatibility with resin-based solid-phase synthesis (e.g., Fmoc/t-Bu strategies) .

Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS), and what activation reagents are most effective?

Coupling efficiency depends on activation reagents and steric hindrance. Pre-activation with reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine) enhances reactivity. Monitoring via Kaiser test or HPLC ensures complete coupling. For sterically hindered residues, extended reaction times (2–4 hours) or double couplings are recommended .

Q. What are the critical purity assessment criteria for this compound, and which analytical techniques validate its structural integrity before use in peptide synthesis?

Purity (>95%) is verified via reverse-phase HPLC using C18 columns with UV detection at 280 nm (indole absorption). Mass spectrometry (MS) confirms molecular weight, while ¹H/¹³C NMR validates regioselective protection. Impurities such as free Trp or incomplete Boc protection are detectable via these methods, ensuring reproducibility in downstream applications .

Advanced Research Questions

Q. How do competing side reactions during Aloc deprotection (e.g., β-elimination or racemization) impact peptide purity, and what strategies mitigate these risks?

Palladium-mediated Aloc removal can induce β-elimination in serine/threonine residues or racemization at chiral centers. To minimize this, researchers employ low-temperature (0–4°C) deprotection, short reaction times (<1 hour), and scavengers (e.g., thiols) to trap reactive intermediates. Post-deprotection HPLC analysis identifies byproducts, guiding iterative optimization of conditions .

Q. What advanced analytical workflows are recommended to resolve conflicting data when this compound incorporation leads to unexpected peptide aggregation or misfolding?

Conflicting data (e.g., discrepancies between MS and CD spectroscopy) may arise from aggregation. Circular dichroism (CD) and dynamic light scattering (DLS) assess secondary structure and particle size, while 2D NMR (e.g., NOESY) maps folding patterns. If misfolding persists, redesigning the sequence to include solubilizing tags (e.g., PEG) or adjusting solvent polarity (e.g., DMSO/water mixtures) can improve outcomes .

Q. How can researchers leverage computational modeling to predict steric clashes or solvation effects when designing peptides containing this compound?

Molecular dynamics (MD) simulations using software like GROMACS or AMBER model conformational stability. Parameters include solvation free energy (implicit solvent models) and van der Waals radii to predict steric hindrance. Docking studies with proteolytic enzymes (e.g., trypsin) further assess susceptibility to unintended cleavage, informing sequence modifications .

Q. What methodologies address contradictions in literature regarding the stability of this compound under long-term storage or varying pH conditions?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS monitor degradation products (e.g., de-Boc compounds). Conflicting reports on pH stability are resolved via buffered solutions (pH 3–9) analyzed by NMR for structural changes. Consensus protocols recommend storage at –20°C in inert atmospheres to prevent oxidation .

Q. Methodological Considerations

- Data Validation : Cross-reference HPLC retention times with synthetic standards and use high-resolution MS (HRMS) for unambiguous identification .

- Ethical Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw HPLC traces, NMR spectra, and simulation data in repositories like Zenodo or Figshare .

- Troubleshooting : For failed couplings, employ "resin cleavage tests" to isolate and characterize truncated sequences, identifying step-specific inefficiencies .

Properties

Molecular Formula |

C20H24N2O6 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(prop-2-enoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C20H24N2O6/c1-5-10-27-18(25)21-15(17(23)24)11-13-12-22(19(26)28-20(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11H2,2-4H3,(H,21,25)(H,23,24)/t15-/m0/s1 |

InChI Key |

IZNFKNASKVXMLX-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC=C |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.